![molecular formula C9H10INO2 B556763 2-Iodo-l-phenylalanine CAS No. 167817-55-2](/img/structure/B556763.png)
2-Iodo-l-phenylalanine
Overview
Description
2-Iodo-l-phenylalanine is an amino acid derivative where an iodine atom is substituted at the second position of the benzene ring of l-phenylalanine. This modification significantly enhances its affinity and selectivity for the L-type amino acid transporter 1 (LAT1), making it a valuable compound in various scientific and medical applications .
Mechanism of Action
Target of Action
The primary target of 2-Iodo-l-phenylalanine (2-I-Phe) is the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is predominantly expressed in specific tissues, making it a promising target for drug delivery .
Mode of Action
2-I-Phe interacts with LAT1 by improving its affinity and selectivity compared to the parent amino acid, phenylalanine . This interaction is facilitated by an iodine substituent at position 2 in the benzene ring of the 2-I-Phe molecule . This increased affinity and selectivity come at the cost of reduced transport velocity .
Biochemical Pathways
The LAT1 transporter is part of the amino acid transport system L, which transports large neutral amino acids with branched or aromatic side chains . By selectively interacting with LAT1, 2-I-Phe can influence the transport of these amino acids, potentially affecting various biochemical pathways that rely on these molecules .
Result of Action
The primary result of 2-I-Phe’s action is its high and specific uptake in tumor cells . This is due to the overexpression of LAT1 in many tumor types . Therefore, 2-I-Phe can be used as a diagnostic agent for tumors .
Action Environment
The action of 2-I-Phe is influenced by the expression levels of LAT1 in different tissues . Environmental factors that affect LAT1 expression could therefore influence the action, efficacy, and stability of 2-I-Phe.
Biochemical Analysis
Biochemical Properties
2-Iodo-l-phenylalanine has been found to interact with the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids . This interaction is significant as it markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .
Cellular Effects
In cellular processes, this compound has shown to influence cell function. It has been observed to have a significant impact on the transport velocity of LAT1, albeit at the cost of reduced transport velocity . This suggests that this compound may play a role in modulating cellular uptake of large neutral amino acids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with LAT1. The iodine substituent at position 2 in the benzene ring of the molecule is thought to contribute to its improved affinity and selectivity for LAT1 .
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-term effects on cellular function due to its interaction with LAT1 .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the transport of large neutral amino acids, primarily through its interaction with LAT1
Transport and Distribution
This compound is transported within cells and tissues primarily through its interaction with LAT1
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with LAT1, a transmembrane protein
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-l-phenylalanine can be synthesized through the iodination of l-phenylalanine. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-l-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiolates.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Oxidation Products: Oxidized derivatives, such as phenylalanine sulfoxides or sulfones.
Reduction Products: Reduced forms, such as phenylalanine alcohols.
Scientific Research Applications
Radiopharmaceutical Applications
SPECT Imaging
2-Iodo-L-phenylalanine is utilized as a radiotracer in Single Photon Emission Computed Tomography (SPECT) imaging. Studies have shown that both the L- and D-isomers of 2-iodo-phenylalanine exhibit high uptake in tumor tissues, making them suitable for diagnostic imaging. In vivo studies demonstrated that 123I-2-iodo-L-phenylalanine has a favorable biodistribution profile, characterized by rapid clearance through the kidneys and significant retention in tumors compared to surrounding tissues .
Dosimetry and Tumor Retention
Research indicates that 123I-2-iodo-L-phenylalanine exhibits low radiation burden while maintaining high tumor retention rates. This property is critical for minimizing patient exposure during diagnostic procedures while ensuring effective imaging of malignant tissues . The compound's metabolic stability contributes to its effectiveness as a tumor tracer, allowing for accurate assessment of tumor characteristics over time .
Cancer Treatment Research
Targeting LAT1 Transporter
this compound has been identified as a selective substrate for the L-type amino acid transporter (LAT1), which is overexpressed in many tumors. This selectivity enhances the compound's potential for targeted cancer therapies. Studies have shown that modifications to the phenylalanine structure, such as iodination at the second position, significantly improve LAT1 affinity compared to the parent amino acid .
Therapeutic Potential
The ability of this compound to accumulate in tumors suggests its potential use not only as a diagnostic tool but also as a therapeutic agent. The compound can be used to deliver radioisotopes directly to cancer cells, potentially improving treatment efficacy while reducing systemic side effects .
Synthesis and Optimization
Improved Synthesis Techniques
Recent advancements in synthetic methodologies have enhanced the yield of this compound production. Optimized experimental designs have led to yields consistently exceeding 74%, which is crucial for large-scale applications in research and clinical settings . Techniques such as copper-assisted nucleophilic halogen exchange have been pivotal in achieving these improvements, ensuring high purity and structural integrity of the compound .
Case Studies
Comparison with Similar Compounds
l-Phenylalanine: The parent amino acid without the iodine substitution.
l-Phenylglycine: A shorter analog with one less carbon atom.
α-Methyl-l-phenylalanine: A known LAT1-selective compound with an α-methyl group.
Uniqueness: 2-Iodo-l-phenylalanine stands out due to its significantly higher affinity and selectivity for LAT1 compared to its parent compound, l-phenylalanine. This makes it a more effective tool for studying LAT1-mediated transport and for developing targeted drug delivery systems .
Biological Activity
2-Iodo-L-phenylalanine (2-I-Phe) is an analog of the amino acid phenylalanine, notable for its iodine substitution at the second position of the benzene ring. This modification enhances its biological activity, particularly in the context of cancer diagnostics and treatment. This article explores the biological activity of 2-I-Phe, focusing on its interaction with L-type amino acid transporter 1 (LAT1), its potential as a diagnostic agent in imaging, and its incorporation into proteins.
Structure-Activity Relationship
LAT1 Selectivity
2-I-Phe has demonstrated improved affinity and selectivity for LAT1 compared to phenylalanine. LAT1 is crucial for transporting large neutral amino acids across cellular membranes, particularly in tumor cells where its expression is often elevated. Research indicates that while 2-I-Phe shows increased selectivity for LAT1, it has a reduced transport velocity compared to its parent compound, phenylalanine .
Table 1: LAT1 Transport Characteristics of Phenylalanine Analogs
Compound | LAT1 Affinity | Transport Velocity | Selectivity |
---|---|---|---|
L-Phenylalanine | Moderate | High | Low |
This compound | High | Moderate | High |
Imaging Applications
SPECT Imaging
The compound has been evaluated as a radiopharmaceutical for single-photon emission computed tomography (SPECT) in brain tumor imaging. A study involving patients with suspected gliomas showed that 2-I-Phe uptake was significantly higher in tumor tissues compared to non-neoplastic lesions. The sensitivity and specificity for distinguishing between tumor types were reported at 86% and 100%, respectively . This specificity makes 2-I-Phe a promising agent for characterizing indeterminate brain lesions.
Case Study: Brain Tumor Imaging
In a prospective study involving 45 patients, SPECT imaging with p-[123I]iodo-L-phenylalanine demonstrated:
- High Uptake in Tumors : Average uptake ratio in tumors was significantly higher than in non-neoplastic lesions (1.70 ± 0.36 vs. 1.14 ± 0.18).
- Retention : Persistent retention of the compound was observed in low-grade gliomas without blood-brain barrier disruption up to 24 hours post-injection .
Protein Incorporation Studies
Genetic Encoding
Recent advancements have allowed for the site-specific incorporation of 2-I-Phe into proteins using genetically modified organisms like Escherichia coli. This technique facilitates structural studies by introducing heavy atoms into proteins without disrupting their native structures. For example, the incorporation of iodoPhe into bacteriophage T4 lysozyme did not significantly alter the protein's structural integrity, allowing researchers to utilize it in X-ray crystallography with reduced data requirements .
Pharmacokinetics and Biodistribution
In Vivo Studies
In vivo studies have shown that radiolabeled forms of 2-I-Phe are effectively transported by LAT1 in various tumor cell lines. In dynamic imaging studies with tumor-bearing mice, both 2-I-Phe and its D-isomer exhibited high and specific uptake in tumors, with renal clearance observed as a common biodistribution characteristic .
Table 2: Biodistribution Characteristics of Radiolabeled 2-I-Phe
Parameter | [(123)I]-2-Iodo-L-Phenylalanine | [(123)I]-2-Iodo-D-Phenylalanine |
---|---|---|
Tumor Uptake | High | High |
Renal Clearance | Moderate | Fast |
Blood Clearance | Slow | Fast |
Properties
IUPAC Name |
(2S)-2-amino-3-(2-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVGLPBXYBDDM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167817-55-2 | |
Record name | 2-Iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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